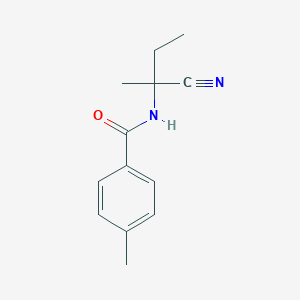
N-(2-cyanobutan-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanobutan-2-yl)-4-methylbenzamide: is an organic compound with a complex structure that includes a benzamide moiety and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanobutan-2-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with 2-cyanobutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanobutan-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-cyanobutan-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanobutan-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyanobutan-2-yl benzoate
- 2-cyanobutan-2-yl 3-methyl-1H-indazole-1-carbodithioate
- 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid
Uniqueness
N-(2-cyanobutan-2-yl)-4-methylbenzamide is unique due to its specific structural features, such as the presence of both a cyano group and a benzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-4-13(3,9-14)15-12(16)11-7-5-10(2)6-8-11/h5-8H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHUDOVDLTXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]quinoline-4-carboxamide](/img/structure/B7571709.png)
![(3-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7571715.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)
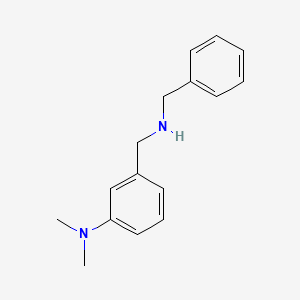
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![N-[3-[1-[(4-methoxyphenyl)methylamino]ethyl]phenyl]acetamide](/img/structure/B7571739.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
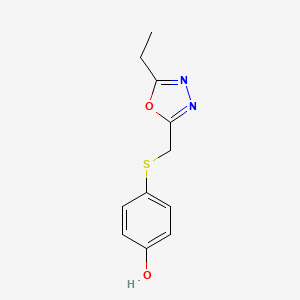
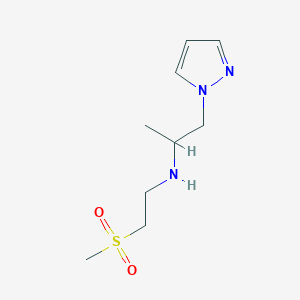
![3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
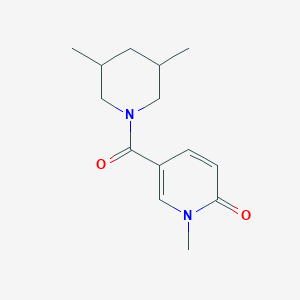
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
